

CAS number and molecular formula for potassium sodium sulfate.

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Compound of Interest

Compound Name: Potassium sodium sulfate

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In-Depth Technical Guide to Potassium Sodium Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical and physical properties of **potassium sodium sulfate**, along with detailed experimental protocols for its synthesis and analysis.

Chemical Identity and Properties

Potassium sodium sulfate is an inorganic double salt with the chemical formula KNaSO_4 .^[1] ^[2] It is also known by other names such as sulfuric acid, potassium sodium salt, and sodium potassium sulfate.^[1]^[2]^[3]

CAS Number: 16800-24-1^[1]^[2]^[3]

Molecular Formula: KNaSO_4 ^[1]^[2]

Physicochemical Data

The following table summarizes the key physicochemical properties of **potassium sodium sulfate** and its constituent salts for comparison.

Property	Potassium Sodium Sulfate (KNaSO ₄)	Potassium Sulfate (K ₂ SO ₄)	Sodium Sulfate (Na ₂ SO ₄)
Molecular Weight	158.15 g/mol [2][4]	174.26 g/mol	142.04 g/mol (anhydrous)
Appearance	White crystalline solid[1]	White crystalline solid	White crystalline solid
Boiling Point	330 °C (at 760 mmHg, Calculated)[1][3]	1689 °C[5]	1429 °C (anhydrous)
Melting Point	Data not readily available	1069 °C[5]	884 °C (anhydrous)
Density	Data not readily available	2.66 g/cm ³ [5]	2.664 g/cm ³ (anhydrous)
Solubility in Water	Soluble	111 g/L (20 °C), 120 g/L (25 °C), 240 g/L (100 °C)[5]	Anhydrous: 28.1 g/100 mL (25 °C)

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of **potassium sodium sulfate**.

Synthesis of Potassium Sodium Sulfate

A common method for the preparation of potassium sulfate, which can be adapted for **potassium sodium sulfate**, involves the reaction of sodium sulfate and potassium chloride in an aqueous solution.[6][7][8][9] The formation of the double salt, glaserite (K₃Na(SO₄)₂), is an intermediate step in some processes.[6][10]

Objective: To synthesize **potassium sodium sulfate** from potassium chloride and sodium sulfate.

Materials:

- Potassium chloride (KCl)

- Sodium sulfate (Na_2SO_4), anhydrous
- Deionized water
- Beakers
- Magnetic stirrer and stir bar
- Heating plate
- Filtration apparatus (e.g., Büchner funnel and flask)
- Drying oven

Procedure:

- Prepare separate saturated solutions of potassium chloride and sodium sulfate in deionized water at a controlled temperature (e.g., 25 °C).
- In a beaker, combine equimolar amounts of the potassium chloride and sodium sulfate solutions.
- Stir the mixture continuously using a magnetic stirrer for a predetermined period to allow for the reaction and precipitation of the double salt. The reaction can be summarized as: $\text{KCl} + \text{Na}_2\text{SO}_4 \rightarrow \text{KNaSO}_4 + \text{NaCl}$.
- After the reaction period, cool the solution to induce further crystallization.
- Separate the precipitated crystals from the mother liquor by vacuum filtration.
- Wash the crystals with a small amount of cold deionized water to remove impurities.
- Dry the purified crystals in a drying oven at a suitable temperature (e.g., 105 °C) to a constant weight.

Analytical Procedures

This protocol details the quantitative analysis of the sulfate content in a soluble salt sample by precipitation as barium sulfate.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- Soluble sulfate sample (e.g., **potassium sodium sulfate**)
- Deionized water
- Concentrated Hydrochloric acid (HCl)
- 0.25 M Barium chloride (BaCl_2) solution
- 0.1 M Silver nitrate (AgNO_3) solution
- Ashless filter paper
- 400 mL Beakers
- Stirring rods
- Watch glasses
- Hot plate
- Funnel
- Porcelain crucibles and lids
- Muffle furnace
- Desiccator
- Analytical balance

Procedure:

- Sample Preparation: Accurately weigh approximately 0.5 g of the dried soluble sulfate sample into a 400 mL beaker.[\[11\]](#) Dissolve the sample in about 200 mL of deionized water and add 0.5 mL of concentrated HCl.[\[11\]](#)

- Precipitation: Heat the solution to near boiling on a hot plate.[13] Slowly add a slight excess of warm 0.25 M BaCl₂ solution while stirring vigorously.[11][14]
- Digestion: Cover the beaker with a watch glass and digest the precipitate by keeping the solution just below boiling for at least one hour. This process encourages the formation of larger, more easily filterable crystals.[13][15]
- Filtration: Filter the hot solution through ashless filter paper.[12][13] Quantitatively transfer the precipitate from the beaker to the filter using hot deionized water.
- Washing: Wash the precipitate on the filter paper with several portions of hot deionized water until the filtrate is free of chloride ions. Test for the absence of chloride by adding a few drops of AgNO₃ solution to a small portion of the wash water; the absence of turbidity indicates complete washing.[11]
- Ignition and Weighing: Carefully transfer the filter paper containing the precipitate to a pre-weighed porcelain crucible.[11] Char the filter paper by gentle heating, then ignite in a muffle furnace at 800-900 °C for at least one hour.[13] Cool the crucible in a desiccator and weigh it. Repeat the heating, cooling, and weighing cycle until a constant mass is achieved.[11]
- Calculation: Calculate the percentage of sulfate in the original sample from the mass of the BaSO₄ precipitate.

This protocol outlines the quantitative analysis of potassium and sodium content using flame atomic emission spectroscopy.[16][17][18][19]

Materials:

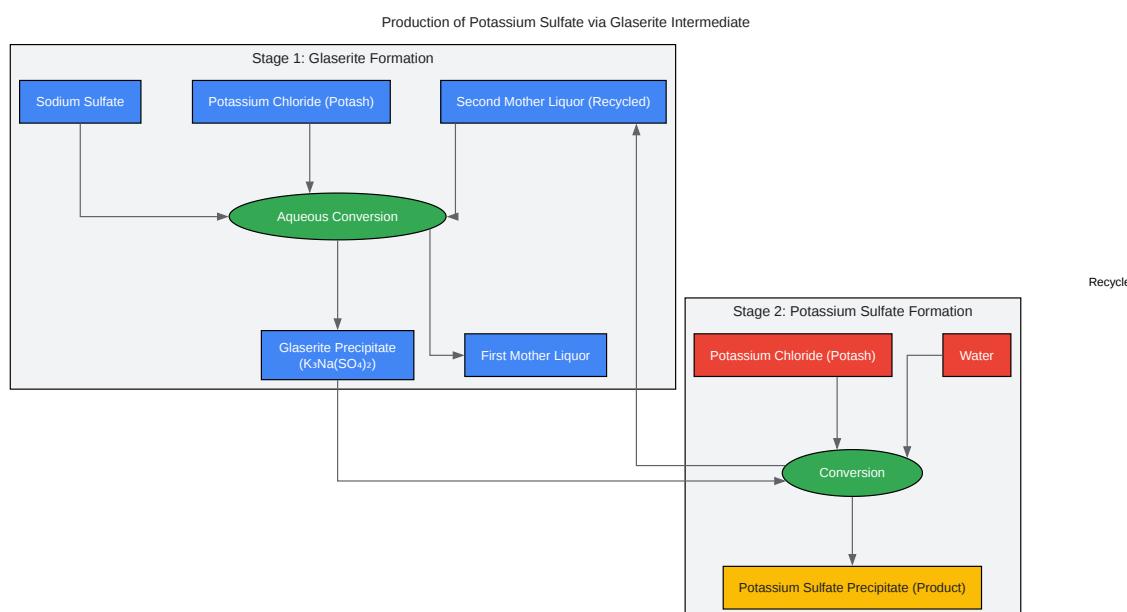
- **Potassium sodium sulfate sample**
- Deionized water
- Analytical grade sodium chloride (NaCl) and potassium chloride (KCl) for standards
- Volumetric flasks and pipettes
- Flame photometer

Procedure:

- Preparation of Standard Solutions:
 - Prepare stock solutions of 1000 ppm of sodium and potassium by dissolving accurately weighed amounts of dried NaCl and KCl in deionized water in 1 L volumetric flasks.[19]
 - From the stock solutions, prepare a series of working standard solutions with concentrations ranging, for example, from 1 to 25 ppm for both sodium and potassium.[17]
- Sample Preparation: Accurately weigh a sample of **potassium sodium sulfate**, dissolve it in deionized water in a volumetric flask, and dilute to a concentration within the range of the working standards.
- Instrument Calibration:
 - Turn on the flame photometer and allow it to warm up.[17]
 - Aspirate deionized water to set the baseline to zero.[19]
 - Aspirate the highest concentration standard and adjust the instrument reading to 100.[19]
 - Aspirate each of the working standards in order of increasing concentration and record the emission intensity for both sodium and potassium.
- Calibration Curve: Plot a graph of emission intensity versus the concentration of the standard solutions for both sodium and potassium.[16]
- Sample Measurement: Aspirate the prepared sample solution into the flame photometer and record the emission intensities for sodium and potassium.
- Concentration Determination: Determine the concentration of sodium and potassium in the sample solution from the respective calibration curves.[16] Calculate the percentage of each element in the original sample.

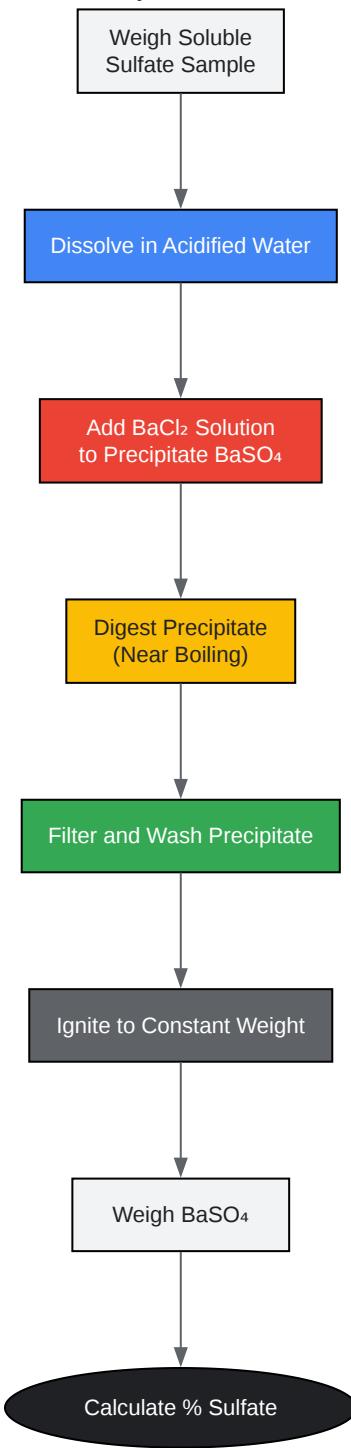
Process and Workflow Visualization

The following diagrams illustrate key processes related to **potassium sodium sulfate**.

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Caption: Production of Potassium Sulfate via Glaserite Intermediate.[6][10]

Gravimetric Analysis Workflow for Sulfate

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Caption: Gravimetric Analysis Workflow for Sulfate.[11][12][13][14][15]

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